4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile
Description
4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative featuring a methylsulfanyl group at position 4, a cyano group at position 5, and phenyl substituents at positions 1 and 2. These derivatives are synthesized via multi-component reactions involving aromatic aldehydes, cyanoacetate, and thio-urea derivatives, with modifications in substituents influencing physicochemical and biological properties .
Properties
CAS No. |
97242-69-8 |
|---|---|
Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methylsulfanyl-6-oxo-1,2-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H13N3OS/c1-23-17-15(12-19)18(22)21(14-10-6-3-7-11-14)16(20-17)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
RKCBVYBJIZRPMG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a modified Biginelli mechanism, where the aldehyde and ethyl cyanoacetate form a Knoevenagel adduct, which subsequently reacts with thiourea to cyclize into the dihydropyrimidine ring. Key steps include:
- Knoevenagel Condensation : Benzaldehyde reacts with ethyl cyanoacetate under basic conditions (e.g., piperidine or sodium ethoxide) to form α,β-unsaturated nitrile intermediates.
- Cyclization : Thiourea attacks the electrophilic β-carbon of the Knoevenagel adduct, followed by intramolecular cyclization to yield 6-oxo-4-thioxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile.
- Methylation : The thiol group at position 4 is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH or K2CO3) to introduce the methylsulfanyl moiety.
Optimization Insights :
- Solvent : Dimethylformamide (DMF) or ethanol enhances reaction efficiency.
- Catalyst : Anhydrous potassium carbonate facilitates methylation, achieving yields up to 43%.
- Temperature : Room-temperature methylation minimizes side reactions, while cyclocondensation often requires reflux.
Characterization Data :
- 1H NMR : Aromatic protons (δ 7.1–7.4 ppm), methylsulfanyl singlet (δ 2.4–2.6 ppm), and pyrimidine protons (δ 8.1–8.2 ppm).
- IR : Stretching bands for C≡N (2220–2225 cm⁻¹), C=O (1660–1680 cm⁻¹), and S–CH3 (1460–1470 cm⁻¹).
Post-Cyclization Functionalization of Preformed Dihydropyrimidine Cores
An alternative approach involves synthesizing a 4-thioxo intermediate, followed by selective methylation. This method is advantageous for avoiding competing side reactions during one-pot syntheses.
Stepwise Synthesis Protocol
- Intermediate Formation :
- Methylation :
Advantages :
- Higher purity due to isolation of intermediates.
- Flexibility in introducing diverse alkyl groups at position 4.
Challenges :
- Additional purification steps reduce overall yield.
- Requires stringent control of reaction stoichiometry to prevent over-alkylation.
Microwave-Assisted Synthesis for Enhanced Efficiency
Recent advances leverage microwave irradiation to accelerate cyclocondensation. For example, Rani et al. demonstrated that microwave-assisted reactions reduce synthesis times from hours to minutes while improving yields by 15–20%.
Protocol :
- A mixture of benzaldehyde (2 equiv), ethyl cyanoacetate (1 equiv), and thiourea (1 equiv) is irradiated at 600 W for 10–15 minutes.
- The crude product is methylated directly without isolation.
Key Benefits :
- Energy efficiency and scalability.
- Reduced formation of byproducts such as hydrolyzed esters or oxidized thiols.
Analytical and Spectroscopic Validation
Rigorous characterization is critical for confirming the structure of this compound:
Spectroscopic Data Compilation
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group at position 6 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nitric acid, sulfuric acid, bromine, and chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(Methylthio)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) or kinases, thereby modulating inflammatory pathways or cell proliferation. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Pyrimidine-5-carbonitrile Derivatives
Key Observations:
- Melting Points: Electron-donating substituents (e.g., methoxy) increase melting points (e.g., 300°C for 4-MeOPh vs. 191–193°C for 4-Ph) due to enhanced intermolecular interactions .
- Spectral Features: The cyano group (C≡N) consistently appears at ~2200 cm⁻¹ in IR. Methylsulfanyl protons resonate as singlets at δ 2.3–2.5 in ¹H NMR .
Biological Activity
4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize the existing knowledge regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula : CHNOS
- Molecular Weight : 325.39 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5 to 50 µg/mL depending on the bacterial species tested .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies indicate that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values observed were approximately 10 µM for MCF-7 cells and 15 µM for HeLa cells . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Antioxidant Properties
Research has indicated that this compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. In assays measuring DPPH radical scavenging activity, the compound showed a significant reduction in free radical levels, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as topoisomerase and cyclooxygenase, which are critical in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways related to growth and apoptosis.
Case Studies
Q & A
Q. How can structure-based design improve the compound’s pharmacokinetic profile (e.g., metabolic stability)?
- Replace the methylsulfanyl group with trifluoromethylthio (−SCF₃) to reduce CYP450-mediated oxidation. Introduce para-fluoro substituents on phenyl rings to enhance metabolic half-life (t₁/₂ >4 h in microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
